Anti-MRSA agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 5 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat due to its resistance to many antibiotics, including methicillin and other beta-lactams . This compound is part of a new generation of antimicrobial agents aimed at addressing the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 5 involves a multi-step process that includes the formation of key intermediates through various chemical reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of specific atoms or groups within the molecule to enhance its antimicrobial activity.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antimicrobial properties. These derivatives are tested for their efficacy against MRSA and other resistant bacteria .
Scientific Research Applications
Anti-MRSA agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Mechanism of Action
The mechanism of action of Anti-MRSA agent 5 involves disrupting the bacterial cell wall and membrane integrity. This compound targets specific proteins involved in cell wall biosynthesis, leading to cell lysis and death. Key molecular targets include penicillin-binding proteins and enzymes involved in peptidoglycan synthesis . Additionally, this compound induces oxidative stress within the bacterial cell, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Anti-MRSA agent 5 is unique in its dual mechanism of action, combining cell wall disruption with oxidative stress induction. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but lacks the oxidative stress component.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but does not target peptidoglycan synthesis.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but does not affect the cell wall or induce oxidative stress
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28) |
InChI Key |
LVWQTFGGIKODJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.